2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
2-Amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound featuring a pyrano[3,2-c]chromene core fused with a 2-amino-3-cyano-4H-pyran moiety. Its structure includes a dimethoxymethyl group at position 4 and a methyl substituent, distinguishing it from other pyrano-chromene derivatives. This compound is synthesized via multicomponent reactions (MCRs), typically involving 4-hydroxycoumarin, aldehydes, and nitriles, catalyzed by eco-friendly systems such as L-proline-modified Zr-based MOFs (Basu-proline) . Pyrano-chromenes are pharmacologically significant, with reported antibacterial, antiviral, and anticancer activities .
Properties
IUPAC Name |
2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-17(16(21-2)22-3)10(8-18)14(19)24-13-9-6-4-5-7-11(9)23-15(20)12(13)17/h4-7,16H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFHVOIGMXURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325313 | |
| Record name | 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666364 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
186308-67-8 | |
| Record name | 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxopyrano[3,2-c]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multiple steps, starting from simpler precursor molecules[_{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano [3,2-c ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465203002?context=bbe). One common approach is the condensation of appropriate diketone and aldehyde derivatives under acidic or basic conditions to form the pyranochromene core[{{{CITATION{{{1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ...{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors equipped with precise temperature and pressure controls to ensure the reproducibility and purity of the final product[_{{{CITATION{{{_1{2-amino-4- (dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano 3,2-c .... Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the cyano group to a carboxylic acid derivative.
Reduction: : Reduction of the cyano group to an amine.
Substitution: : Replacement of the dimethoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: : 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid.
Reduction: : 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-amine.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: : Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its cyano group may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrano[3,2-c]chromene derivatives share a common scaffold but differ in substituents at positions 4 and 7, which critically influence their physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Pyrano[3,2-c]chromene Derivatives
Key Findings :
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., 4-nitrophenyl in 7f) enhance antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) .
- Bulky aromatic groups (e.g., 1-naphthyl in 6) improve anti-HIV efficacy due to enhanced reverse transcriptase inhibition .
- Polar substituents (e.g., 4-hydroxyphenyl in 7i) increase water solubility but reduce melting points (e.g., 7i: M.p. 230–233°C vs. 4-Ph: 228–230°C) .
Synthetic Efficiency :
- Basu-proline catalyst achieves yields >85% for dimethoxymethyl derivatives under reflux .
- BF₃·SiO₂ offers recyclability (5 cycles with <10% yield loss) but requires higher temperatures (80°C) .
Spectroscopic Signatures :
- C≡N stretch : Consistently observed at 2190–2209 cm⁻¹ (IR) across derivatives .
- C=O stretch : Ranges from 1675–1717 cm⁻¹, influenced by electron-donating substituents .
Thermal Stability :
- Nitro-substituted derivatives (e.g., 4-(3-nitrophenyl)) exhibit higher thermal stability (M.p. 285–288°C) due to strong intermolecular interactions .
Contradictions and Limitations :
Biological Activity
The compound 2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is part of a class of pyranochromene derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-component reaction starting from 4-hydroxycoumarin, malononitrile, and various substituted benzaldehydes. The reaction conditions often include the use of solvents like ethanol and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate product formation. The final product is usually purified through crystallization techniques.
Anticancer Properties
Recent studies have demonstrated that pyranochromene derivatives exhibit significant anticancer activity. Specifically, the compound has shown:
- Microtubule Disruption : The compound interferes with microtubule dynamics in cancer cells, leading to cell cycle arrest. This mechanism is crucial for its antiproliferative effects against various cancer cell lines.
- Centrosome De-clustering : The compound promotes centrosome de-clustering in cancer cells, which is associated with reduced tumor growth and metastasis.
- Antiangiogenic Effects : In vitro and in vivo studies indicate that this compound can inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels, thereby limiting nutrient supply to tumors.
Table 1 summarizes the antiproliferative activity of selected derivatives against various tumor cell lines:
| Compound | Cell Line | IC50 (μM) | Activity Description |
|---|---|---|---|
| 1a | HT-29 | 0.5 | Highly active against colon carcinoma |
| 1b | MCF-7 | >10 | Inactive against breast cancer |
| 1c | HCT-116 | 0.04 | Very potent against colorectal cancer |
| 1d | EA.hy926 | 0.15 | Significant activity against endothelial cells |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It has been observed to trigger apoptotic pathways in sensitive cancer cell lines.
- Inhibition of Key Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Melanoma Cells : In a study involving A2 melanoma cells, treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis through activation of caspase pathways .
- Endothelial Cell Studies : In assays using EA.hy926 endothelial cells, the compound demonstrated antiangiogenic properties by reducing tube formation in vitro .
Q & A
Q. What are the optimized multi-component reaction (MCR) protocols for synthesizing this compound?
The compound can be synthesized via a three-component condensation of substituted aldehydes, malononitrile, and 4-hydroxycoumarin. A catalytic system using 10 mol% [BMIM][OH] (a basic ionic liquid) in aqueous medium at 100°C achieves high yields (80–92%) by promoting efficient cyclization and minimizing side reactions . Alternative green methods involve microwave-assisted synthesis under solvent-free conditions, reducing reaction times from hours to minutes (e.g., 15–20 minutes at 80°C) while maintaining yields >85% .
Q. Key Methodological Considerations :
- Monitor reaction progress via TLC or HPLC to optimize reaction time.
- Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials.
Q. How can spectroscopic techniques validate the compound’s structure?
- 1H/13C NMR :
- FT-IR :
Validation Tip : Compare spectral data with structurally analogous pyrano[3,2-c]chromene derivatives (e.g., phenyl-substituted analogs in ).
Advanced Research Questions
Q. How do substituents (e.g., dimethoxymethyl) influence crystallographic packing and stability?
The dimethoxymethyl group introduces steric and electronic effects:
- Hydrogen Bonding : The amino group forms N–H⋯N and N–H⋯O hydrogen bonds (bond lengths: 2.8–3.0 Å), creating edge-fused R₂²(12) and R₂²(14) motifs that stabilize the 3D network .
- π-π Interactions : The chromene ring engages in offset π-stacking (centroid distances: 3.8–4.1 Å) with adjacent aromatic systems, enhancing thermal stability .
- Torsional Strain : The dimethoxymethyl group adopts a chair-like conformation, with C–O–C angles deviating by 5–7° from ideal tetrahedral geometry, contributing to lattice energy .
Methodology : Use single-crystal XRD (e.g., Bruker SMART CCD) with SHELX refinement to resolve torsional parameters and Hirshfeld surface analysis for intermolecular interactions .
Q. What computational methods predict electronic properties and reactivity?
- DFT Calculations :
- Molecular Docking :
Validation : Cross-reference computational results with experimental UV-Vis spectra (λmax: 280–320 nm) for electronic transitions .
Q. How do reaction conditions impact regioselectivity in analogous derivatives?
Contradictions arise in substituent positioning under varying conditions:
- Base-Catalyzed Reactions : Ionic liquids ([BMIM][OH]) favor 4-substitution due to enhanced nucleophilicity at the C4 position .
- Solvent-Free Microwave Synthesis : Higher temperatures (100–120°C) promote 3-cyano group stability but may lead to byproducts like 5-oxo tautomers .
Resolution Strategy : Use LC-MS to track intermediates and optimize reaction stoichiometry (aldehyde:malononitrile:coumarin = 1:1.2:1) to suppress side pathways .
Key Research Gaps and Recommendations
- Mechanistic Studies : Use isotopic labeling (e.g., 13C-malononitrile) to trace cyclization pathways.
- Bioactivity Screening : Prioritize in vitro assays against cancer cell lines (e.g., MCF-7) given structural similarities to bioactive chromenes .
- Thermal Analysis : Perform TGA-DSC to correlate crystallographic stability with decomposition profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
